Tert-butyl 3-vinylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-vinylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It is a tertiary aliphatic alcohol that can be synthesized from malonic acid and diethyl . This compound is used as an intermediate in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-vinylpyrrolidine-1-carboxylate involves the reaction of tert-butyl ®-3-formylpyrrolidine-1-carboxylate with methyltriphenylphosphonium bromide . The reaction is typically carried out under controlled conditions to ensure high yield and purity. The compound is then purified and stored under sealed, dry conditions at temperatures between 2-8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-vinylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced products.
Substitution: The vinyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced compounds .
Scientific Research Applications
Tert-butyl 3-vinylpyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-butyl (S)-3-vinylpyrrolidine-1-carboxylate: A stereoisomer with similar chemical properties.
tert-butyl ®-3-formylpyrrolidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-vinylpyrrolidine-1-carboxylate.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its vinyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-ethenylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693362 | |
Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753015-96-2 | |
Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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